molecular formula C10H12BrNO2 B8325054 Ethyl 2-bromo-2-(pyridin-3-yl)propanoate

Ethyl 2-bromo-2-(pyridin-3-yl)propanoate

Cat. No.: B8325054
M. Wt: 258.11 g/mol
InChI Key: SLHQYTBBVDTLIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-bromo-2-(pyridin-3-yl)propanoate is a brominated ester compound featuring a pyridine ring at the 2-position of the propanoate backbone. Its molecular structure combines a reactive bromine atom with the aromatic pyridin-3-yl group, making it a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications.

Properties

Molecular Formula

C10H12BrNO2

Molecular Weight

258.11 g/mol

IUPAC Name

ethyl 2-bromo-2-pyridin-3-ylpropanoate

InChI

InChI=1S/C10H12BrNO2/c1-3-14-9(13)10(2,11)8-5-4-6-12-7-8/h4-7H,3H2,1-2H3

InChI Key

SLHQYTBBVDTLIX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)(C1=CN=CC=C1)Br

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Comparative Analysis of Ethyl 2-Bromo-2-(pyridin-3-yl)propanoate and Analogous Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications
This compound C₁₁H₁₂BrNO₂ ~268.13 (estimated) Bromine, pyridin-3-yl Pharmaceutical intermediates, organic synthesis
Ethyl 3-(methylthio)propanoate C₆H₁₂O₂S 148.22 Methylthio (-SCH₃) Flavor/fragrance industries
Ethyl 3-bromo-2,2-difluoropropanoate C₅H₇BrF₂O₂ 217.01 Bromine, fluorine Fluorochemicals, agrochemicals
Ethyl hexanoate C₈H₁₆O₂ 144.21 Linear alkyl chain Food flavoring
Ethyl propanoate C₅H₁₀O₂ 102.13 Simple ester Solvents, fragrances

Key Observations:

  • Substituent Influence on Reactivity: The bromine in this compound enhances its reactivity in substitution reactions compared to non-halogenated esters like ethyl hexanoate. However, it is less electrophilic than fluorinated analogs (e.g., Ethyl 3-bromo-2,2-difluoropropanoate) due to fluorine’s higher electronegativity .
  • Aromatic vs. This property is critical in drug design, where aromatic interactions improve binding affinity .

Physical and Chemical Properties

  • Volatility and Polarity: Simpler esters (e.g., ethyl propanoate) exhibit higher volatility due to lower molecular weights and lack of polar substituents, making them prevalent in flavor applications . In contrast, the bromine and pyridine in this compound increase its molecular weight and polarity, reducing volatility and enhancing solubility in polar solvents.
  • Thermal Stability: The pyridine ring contributes to thermal stability, whereas fluorinated analogs (e.g., Ethyl 3-bromo-2,2-difluoropropanoate) may exhibit lower stability due to the lability of C-F bonds under harsh conditions .

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